N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-9-3-4-10(7-15-9)14(21)16-8-12-18-17-11-5-6-13(22-2)19-20(11)12/h3-7H,8H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAINLMKICDDJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
This interaction could potentially inhibit the function of the target proteins, thereby affecting the cell division process in these bacteria.
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial cell division. By interacting with the Cell division protein ZipA and its homolog, the compound could disrupt the normal cell division process, leading to the inhibition of bacterial growth.
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial cell division, leading to the inhibition of bacterial growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s interaction with its targets and its overall effectiveness.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a methoxy-substituted triazolo-pyridazine core with an isonicotinamide moiety. This structural diversity is believed to enhance its pharmacological properties and bioavailability compared to other derivatives lacking such modifications.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 1351694-06-8 |
Antitumor Activity
Research has highlighted the antitumor potential of compounds with similar structural features. In particular, derivatives of triazolo-pyridazines have shown significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells, indicating strong inhibitory effects on cell proliferation .
The mechanism of action for this compound involves interaction with specific molecular targets such as c-Met kinase. This interaction can lead to the downregulation of oncogenes and induction of apoptosis in cancer cells . The compound's ability to inhibit c-Met kinase has been compared favorably to established inhibitors like Foretinib .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to this compound:
- Cytotoxicity Assessment : A study reported that various triazolo-pyridazine derivatives exhibited moderate cytotoxicity across multiple cancer cell lines. The most promising compounds demonstrated IC values below 5 μM .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the triazole ring significantly influenced cytotoxicity. For example, halogen substitutions were found to enhance the activity against certain cancer types .
- In Vivo Studies : Preliminary in vivo studies indicated that these compounds could effectively reduce tumor growth in animal models, although further research is needed to confirm these findings .
Synthesis and Production
The synthesis of this compound typically involves multi-step procedures including cyclization reactions with heterocyclic diamines and nitrites . Optimizing these synthetic routes is crucial for industrial production to ensure scalability and cost-effectiveness.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Bioactivities
Key Comparative Insights
Substituent-Driven Bioactivity
- Nicotinamide vs. Acetamide/Pyridazinyl Groups : The target compound’s 6-methylnicotinamide group may enhance interactions with NAD+-dependent enzymes or sirtuins compared to the pyridazinyl-acetamide in . Nicotinamide’s hydrogen-bonding capacity could improve target affinity .
- Antimicrobial Activity : Benzamide/sulfonamide derivatives () exhibit moderate activity against S. aureus and fungi. The target’s methylnicotinamide, being bulkier and more polar, may alter spectrum or potency .
- Antiproliferative Potential: highlights that triazolopyridazine derivatives lacking benzamidine groups lose thrombin inhibition but gain antiproliferative effects. The target’s nicotinamide moiety may similarly redirect activity toward cell proliferation pathways .
Physicochemical Properties
- Solubility: Amine-substituted derivatives () show tailored solubility via morpholino or piperazinyl groups. The target’s nicotinamide may offer intermediate solubility due to its polar amide group .
Cytotoxicity Profile
- While cytotoxic triazolopyridazines () have IC50 values exceeding 1.2 μg/mL, the target’s methylnicotinamide could modulate toxicity. Nicotinamide’s metabolic role might reduce off-target effects compared to aryl-substituted analogues .
Q & A
Q. Table 1. Example SAR for Triazolo-Pyridazine Derivatives
| Derivative | Substituent Modification | Biological Activity (IC50, nM) | Reference |
|---|---|---|---|
| A | 6-Methoxy | 120 (Kinase X) | |
| B | 6-Ethoxy | 85 (Kinase X) | |
| C | 6-Methyl → 6-Ethyl | 45 (Kinase Y) |
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays .
- Compound Purity : Verify via HPLC and NMR; impurities ≥5% can skew IC50 values .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity or in vivo models .
How does the methoxy group influence pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
- Solubility : Methoxy groups reduce logP (e.g., from 2.8 to 2.2), enhancing aqueous solubility but potentially decreasing membrane permeability .
- Metabolism : Cytochrome P450 assays (e.g., human liver microsomes) assess oxidative demethylation rates. Methoxy groups may slow metabolism compared to hydroxyl analogs .
- Bioavailability : Pharmacokinetic studies in rodents (IV vs. oral administration) measure AUC and half-life .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Methodological Answer:
- Intermediate Stability : Labile intermediates (e.g., unprotected amines) require low-temperature storage (-20°C) .
- Catalyst Selection : Transition from EDCI to cost-effective T3P® for amide coupling in large batches .
- Yield Optimization : Design of Experiments (DoE) evaluates factors like solvent volume and stirring rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
